molecular formula C10H12N4 B3143141 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile CAS No. 51802-58-5

5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Cat. No.: B3143141
CAS No.: 51802-58-5
M. Wt: 188.23 g/mol
InChI Key: SJMKVHYIWAULCJ-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a chemical compound with the molecular formula C10H12N4 This compound is characterized by its diazepine ring structure, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the template cyclotetramerization of 6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitriles in the presence of magnesium or lithium butoxides . The reaction conditions often include specific solvents and temperatures to ensure the formation of the desired diazepine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazepine ring or the cyano groups.

    Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the diazepine ring.

Scientific Research Applications

5,7,7-Trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazepine ring structure allows it to bind to specific sites, influencing biochemical pathways. The presence of cyano groups can also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7,7-Trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is unique due to its specific combination of methyl and cyano groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

5,7,7-trimethyl-1,6-dihydro-1,4-diazepine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-10(2,3)14-9(6-12)8(5-11)13-7/h14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKVHYIWAULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(NC(C1)(C)C)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175879
Record name 6,7-Dihydro-5,7,7-trimethyl-1H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-58-5
Record name 6,7-Dihydro-5,7,7-trimethyl-1H-1,4-diazepine-2,3-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51802-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5,7,7-trimethyl-1H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 2
5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 3
Reactant of Route 3
5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 4
5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 5
5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 6
5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

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